

An In-depth Technical Guide to Matadine

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Compound of Interest

Compound Name: Matadine

Cat. No.: B1219934

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This technical guide provides a comprehensive overview of the chemical and physical properties of **Matadine**. The information is intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

Matadine is a cytotoxic alkaloid.^[1] Its fundamental molecular characteristics are summarized below.

Property	Value	Source
Molecular Formula	C19H20N2O	PubChem ^[2]
Molecular Weight	292.4 g/mol	PubChem ^[2]
IUPAC Name	2-[(2S)-1,2,3,4-tetrahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol	PubChem ^[2]
CAS Number	Not Available	
Synonyms	NSC645237, NSC-645237	PubChem ^[2]

Experimental Protocols

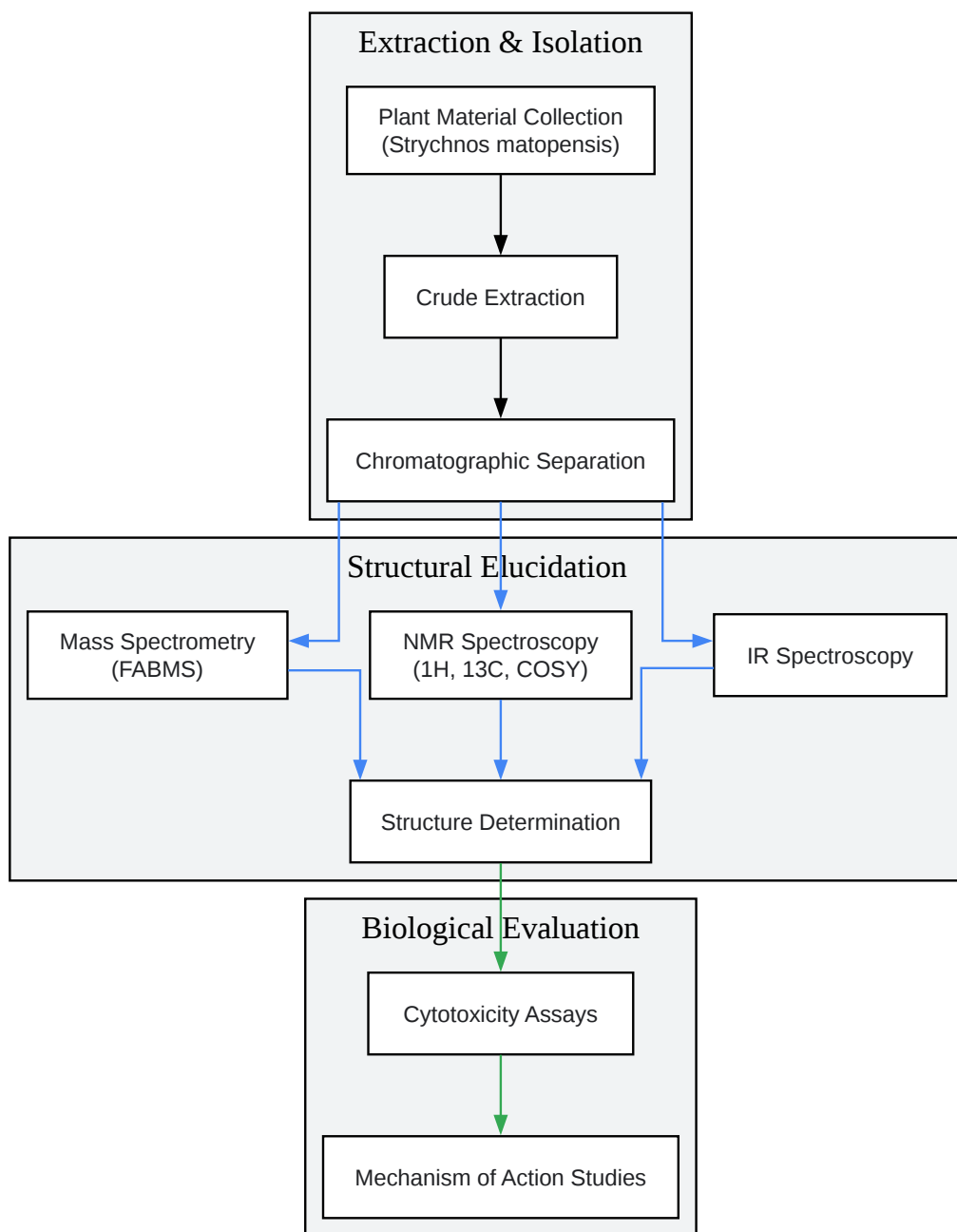
Detailed experimental methodologies for the characterization of **Matadine** are crucial for reproducible research.

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Potassium Bromide (KBr) pellet. Key vibrational frequencies observed include: 3316, 3055, 2967, 2928, 2878, 2801, 1635, 1575, 1526, 1506, 1450, 1439, 1407, 1386, 1371, 1334, 1279, 1257, 1253, 1165, 1149, 1103, 1052, 1038, 994, 920, 880, 817, 774, 760, 741, 719, 644, 594, 546, 505, and 438 cm^{-1} .[\[1\]](#)
- Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FABMS) was utilized to determine the mass-to-charge ratio (m/z). The analysis yielded a prominent peak at m/z 293, corresponding to $[M + H]^+$. Other significant fragments were observed at m/z 275 $[M - OH]^+$, 221, 207, 193, 182, 168, 167, 154, 140, and 131.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum was acquired at 400 MHz in D_2O . Key chemical shifts (δ) in ppm include: 7.88 (1H, d, $J=6.5$ Hz, H-5), 7.82 (1H, d, $J=6.5$ Hz, H-6), 7.76 (1H, d, $J=\sim$ Hz, H-9), 7.57 (1H, t, $J=\sim 8$ Hz, H-11), 7.3 (1H, d, $J=8$ Hz, H-12), 7.23 (1H, t, $J=8$ Hz, H-10), and 5.79 (1H, m, H-19).[\[1\]](#)
 - ^{13}C NMR: The carbon NMR data is also available and referenced in the literature.[\[1\]](#)
 - 2D COSY: A 2D Correlation Spectroscopy experiment was performed to establish proton-proton couplings.[\[1\]](#)

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a novel compound like **Matadine**.



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Caption: Workflow for the characterization of **Matadine**.

Note: Due to the limited publicly available information on "**Matadine**," this guide focuses on its fundamental chemical properties. Further in-depth research would be required to elucidate its signaling pathways and broader pharmacological profile.

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References

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- 2. Matadine | C₁₉H₂₀N₂O | CID 371184 - PubChem [pubchem.ncbi.nlm.nih.gov]
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